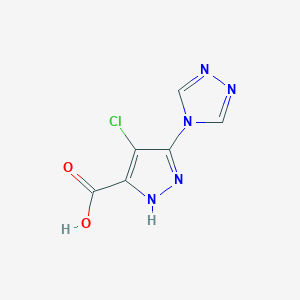

4-Chloro-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

4-chloro-3-(1,2,4-triazol-4-yl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN5O2/c7-3-4(6(13)14)10-11-5(3)12-1-8-9-2-12/h1-2H,(H,10,11)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZANALVCQWAKBRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=CN1C2=NNC(=C2Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Pyrazole Core

The pyrazole ring with a methyl or other substituents at position 3 is typically synthesized by condensation of substituted phenylhydrazine with ethyl acetoacetate in ethanol under reflux conditions for several hours (e.g., 4 h), yielding 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one intermediates with good yields (~80-85%).

Oxidation to Carboxylic Acid

The aldehyde is oxidized to the corresponding carboxylic acid using potassium permanganate (KMnO4) under reflux conditions, sometimes assisted by microwave irradiation for short reaction times (~0.5 h). The reaction mixture is acidified to pH 1 to precipitate the 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with excellent yields (~95%).

Preparation of the 1,2,4-Triazole Intermediate

The 1,2,4-triazole ring is synthesized by reaction of phenylhydrazine hydrochloride with urea in acidic aqueous media. The reaction is typically carried out at elevated temperatures (~135 °C) for several hours, followed by addition of formic acid and concentrated sulfuric acid at about 90 °C for 6 hours. The product is isolated by cooling, filtration, and washing to yield 1-phenyl-1H-1,2,4-triazol-3-ol intermediates.

Coupling of Pyrazole Carboxylic Acid and Triazole

Activation of Carboxylic Acid

The pyrazole carboxylic acid is converted to the corresponding acid chloride by refluxing with thionyl chloride (SOCl2) for around 2 hours. Excess thionyl chloride is then removed under reduced pressure to obtain the acid chloride intermediate.

Amide or Ester Formation with Triazole

The acid chloride is reacted with the triazole intermediate or substituted amines in the presence of an organic base such as triethylamine (Et3N) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is conducted at low temperature (0–5 °C) initially, then stirred at ambient temperature for several hours (up to 8 h) to ensure complete coupling. The product is extracted, dried, and purified by column chromatography or preparative thin-layer chromatography.

Alternative Synthetic Routes and Conditions

- Some studies employ direct esterification of pyrazole-5-carboxylic acids to form pyrazole-4-carboxylates, which can then be rearranged or further functionalized to introduce the triazole moiety.

- Microwave-assisted oxidation steps have been reported to enhance reaction efficiency and reduce time.

- Use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in DMF has been employed to facilitate ester or amide bond formation between pyrazole carboxylic acids and triazole derivatives.

Summary Table of Key Synthetic Steps

Research Findings and Notes

- The low-temperature control during coupling reactions is critical to maintain high yields and avoid side reactions such as imide or lactam formation.

- Microwave-assisted oxidation improves reaction efficiency and reduces environmental impact by shortening reaction times.

- Spectroscopic analyses (1H-NMR, 13C-NMR, MS) confirm the successful synthesis and purity of the compounds, with characteristic signals for the triazole and pyrazole protons and carbons.

- The synthetic routes are adaptable to various substitutions on the pyrazole and triazole rings, enabling a library of derivatives for biological activity screening.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole or pyrazole rings.

Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atom, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms of the triazole or pyrazole rings.

Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant biological activities that make it a candidate for drug development.

Antifungal Activity

Research has shown that derivatives of 1,2,4-triazoles, including those containing the pyrazole moiety, possess antifungal properties. For example, studies have demonstrated that certain triazole derivatives exhibit potent antifungal activity against various fungal strains, indicating their potential use in treating fungal infections .

Antitubercular Activity

Recent investigations have focused on the synthesis of hybrid compounds combining 4-chloro-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole with quinoline derivatives to enhance antitubercular efficacy. These compounds have been tested against Mycobacterium tuberculosis and showed promising results, with some exhibiting minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL .

Cancer Research

The triazole and pyrazole scaffolds are also being explored for their anticancer properties. Compounds that incorporate these structures have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Agricultural Applications

The compound's potential extends into agriculture, particularly as a fungicide.

Fungicidal Properties

Studies have indicated that compounds with triazole structures can act as effective fungicides. The mechanism typically involves inhibiting ergosterol biosynthesis in fungal membranes, which is crucial for fungal growth and reproduction. This makes them valuable in protecting crops from fungal diseases .

Material Science Applications

Beyond biological applications, this compound is being investigated for its utility in material science.

Polymer Chemistry

Research has explored the incorporation of triazole and pyrazole derivatives into polymer matrices to enhance their properties. For example, these compounds can improve thermal stability and mechanical strength in polymeric materials. Their unique chemical structure allows for functionalization that can lead to smart materials with specific properties .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-Chloro-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrazole rings can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anti-inflammatory activity.

Comparison with Similar Compounds

Structural Analogues

Pyrazole-Triazole/Tetrazole Hybrids

- 5-((4H-1,2,4-Triazol-4-yl)amino)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (3a): Differs by an amino linker between the triazole and pyrazole, reducing direct conjugation. The aldehyde group at position 4 alters reactivity compared to the carboxylic acid in the target compound .

- The tetrazole’s acidity (pKa ~4.9) may influence solubility and bioavailability .

Pyrazole Carboxamides

- 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a in ): Features a carboxamide instead of carboxylic acid, reducing acidity (pKa ~10–12 for amides vs. ~4–5 for carboxylic acids).

Simpler Pyrazole Carboxylic Acids

- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid :

Lacks the triazole group, simplifying the structure. The ethyl and methyl groups increase hydrophobicity, which may reduce aqueous solubility but enhance binding to hydrophobic enzyme pockets .

Physicochemical Properties

Spectroscopic Data :

- Comparable compounds, such as 3a, exhibit pyrazole protons at δ 7.41–7.61 ppm and carboxamide NH at δ 8.12 ppm .

Biological Activity

4-Chloro-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article delves into its synthesis, biological evaluations, and the mechanisms underlying its activity based on diverse scientific literature.

Synthesis

The synthesis of 4-Chloro-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. Various synthetic routes have been explored to optimize yield and purity. The general method includes the formation of the triazole ring followed by carboxylation reactions.

Biological Activity Overview

The biological activities of this compound have been evaluated across various studies, highlighting its potential as an antimicrobial, antifungal, and anticancer agent. Below is a summary of key findings:

Antimicrobial Activity

Research indicates that 4-Chloro-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential utility in treating bacterial infections. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Antifungal Properties

The compound has also been evaluated for antifungal activity against species such as Candida albicans and Aspergillus niger. Results indicate a significant reduction in fungal growth at certain concentrations, with mechanisms potentially involving inhibition of ergosterol biosynthesis.

Anticancer Activity

In cancer research, 4-Chloro-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid has shown promising results against various cancer cell lines. Studies have reported IC50 values indicating effective cytotoxicity in breast cancer (MDA-MB-231) and lung cancer (A549) cells. The compound appears to induce apoptosis through the activation of caspases and modulation of cell cycle regulators.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory properties. In vitro assays revealed that it significantly inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

Case Studies

Several case studies provide insights into the practical applications of 4-Chloro-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid:

- Case Study on Anticancer Efficacy : A study conducted on breast cancer models showed that treatment with this compound resulted in a marked decrease in tumor size compared to control groups. Histological analysis indicated reduced mitotic figures and increased apoptotic cells.

- Anti-inflammatory Model : In a carrageenan-induced paw edema model in rats, administration of the compound led to a significant reduction in swelling compared to untreated controls, supporting its potential for managing inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid?

- Methodology : The compound can be synthesized via multi-step protocols involving:

- Vilsmeier-Haack reaction : Used to introduce the aldehyde group at the 4-position of pyrazole derivatives (e.g., converting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one to 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde) .

- Nucleophilic substitution : For introducing triazole substituents. For example, reacting 5-chloro-pyrazole intermediates with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol under basic conditions (K₂CO₃) to form triazole-pyrazole hybrids .

- Oxidation : Final oxidation of aldehyde groups to carboxylic acids using agents like KMnO₄ or CrO₃.

Q. How can the purity and structural integrity of this compound be validated?

- Methodology :

- Single-crystal X-ray diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. For example, similar pyrazole-triazole hybrids were refined to R-factors < 0.08 using SHELX .

- Spectroscopic techniques :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., chloro and triazole groups show distinct shifts at δ 7.5–8.5 ppm for triazole protons).

- FTIR : Carboxylic acid C=O stretching at ~1700 cm⁻¹ .

Advanced Research Questions

Q. How can contradictions in crystallographic data during structure refinement be resolved?

- Methodology :

- Twinned data handling : Use SHELXL’s TWIN/BASF commands to model twin domains, particularly for high-symmetry space groups .

- Disorder modeling : Apply PART/SADI restraints for overlapping substituents (e.g., triazole rings). Tools like WinGX and ORTEP-3 aid in visualizing electron density maps .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations .

Q. What strategies mitigate low yields in triazole-pyrazole coupling reactions?

- Methodology :

- Catalyst optimization : Replace K₂CO₃ with Cs₂CO₃ for enhanced nucleophilicity in SNAr reactions .

- Solvent effects : Use DMF or DMSO to stabilize transition states in heterocyclic condensations .

- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 30–60 minutes, improving yield by 15–20% .

Q. How do substituents on the triazole ring influence biological activity?

- Methodology :

- Isosteric substitution : Replace 4H-1,2,4-triazole with 1H-1,2,3-triazole to assess changes in hydrogen-bonding capacity and bioavailability .

- QSAR studies : Correlate substituent electronegativity (e.g., Cl vs. CF₃ at position 5) with antibacterial IC₅₀ values using CoMFA/CoMSIA models .

Key Research Challenges

- Stereochemical control : The triazole-pyrazole junction may adopt multiple conformations, complicating crystallization. Use temperature-dependent NMR to study rotational barriers .

- Bioactivity variability : Substituent effects on COX-2 inhibition (e.g., 5-aryl-1H-1,2,4-triazoles) suggest the need for in silico docking studies to optimize binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.